molecular formula C7H6FNO4S B1322154 2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene CAS No. 252561-33-4

2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene

Cat. No. B1322154
M. Wt: 219.19 g/mol
InChI Key: WZDJGBZROJQCSA-UHFFFAOYSA-N
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Description

2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene is a compound that is part of a broader class of chemicals known as fluorinated nitrobenzenes. These compounds are characterized by the presence of fluorine and nitro groups attached to a benzene ring, which can significantly alter the chemical and physical properties of the molecule. The specific compound is not directly studied in the provided papers, but its analogs and related compounds have been investigated for various applications, including the inhibition of leukocyte functions, synthesis of pesticides, and as intermediates in pharmaceuticals .

Synthesis Analysis

The synthesis of related fluorinated nitrobenzenes typically involves multi-step chemical reactions. For instance, the synthesis of 2-chloro-4-fluoro-5-nitrobenzenesulfonyl chloride, a compound with a similar structure, was achieved through a Schiemann reaction, oxychlorination, and nitration starting from bis(4-amino-2-chlorophenyl) disulfide . Another related compound, 1-fluoro-2,5-dimethoxy-4-nitrobenzene, was synthesized from 2-fluoro-1,4-dimethoxybenzene using nitric acid, with the structure confirmed by X-ray crystallography . These methods provide insights into potential synthetic routes that could be adapted for the synthesis of 2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene.

Molecular Structure Analysis

The molecular structure of fluorinated nitrobenzenes is typically confirmed using spectroscopic methods such as NMR, IR, HRMS, and sometimes X-ray crystallography. For example, the structure of 1-fluoro-2,5-dimethoxy-4-nitrobenzene was confirmed using these techniques . The presence of fluorine atoms in the molecule can influence the electronic distribution and the chemical shifts observed in NMR spectroscopy, providing valuable information about the molecular structure.

Chemical Reactions Analysis

Fluorinated nitrobenzenes can undergo various chemical reactions. For instance, 2-Fluoro-5-nitrobenzonitrile, an analog of 1-fluoro-2,4-dinitrobenzene, was made to react with amines, amino acids, and NH-heteroaromatic compounds, demonstrating the reactivity of the nitro group in these molecules . Additionally, the synthesis of 5-(4-fluorophenylsulfonyloxy)-2-acetaminonitrobenzene involved a condensation reaction, showcasing the reactivity of the sulfonyl group . These reactions are indicative of the types of chemical transformations that 2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated nitrobenzenes are influenced by the presence of electronegative fluorine and nitro groups. These groups can affect the acidity, basicity, and overall reactivity of the molecule. The inhibitory effects of fluorinated nitrobenzenes on leukocyte functions suggest that these compounds can interact with biological molecules, possibly through interactions with sulfhydryl groups . The solubility, melting point, and stability of these compounds can vary significantly based on their specific substituents and molecular structure.

Scientific Research Applications

  • Chemical Reactions and Synthesis : Shaw and Miller (1970) discussed the reactions of various nitrophenyl sulfones in aqueous sodium hydroxide solution, including compounds related to 2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene, which are significant for understanding the chemical properties and potential applications of this compound (Shaw & Miller, 1970).

  • Structural Analysis and Characterization : Sweeney, McArdle, and Aldabbagh (2018) synthesized and characterized a compound similar to 2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene, providing valuable insights into the structural aspects of such compounds (Sweeney, McArdle, & Aldabbagh, 2018).

  • Synthesis of Derivatives and Analogues : Perlow et al. (2007) reported on the synthesis of compounds related to 2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene, which is crucial for the development of new chemicals and potential applications in various fields (Perlow et al., 2007).

  • Nucleophilicity and Chemical Behavior : Hogg and Robertson (1979) studied the nucleophilic behavior of sulphenate anions, which can provide a context for understanding the reactivity of compounds like 2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene (Hogg & Robertson, 1979).

  • Potential Medical Applications : Janakiramudu et al. (2017) synthesized derivatives of a compound similar to 2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene and evaluated their antimicrobial activity, hinting at potential medical applications (Janakiramudu et al., 2017).

  • Electron Paramagnetic Resonance (EPR) Studies : Dou et al. (2005) conducted EPR studies involving compounds related to 2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene, which are important for understanding the electronic properties of these substances (Dou et al., 2005).

  • Novel Synthetic Methods : Du et al. (2005) presented a novel synthesis method for a compound related to 2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene, which is significant for the development of new synthetic routes in chemical research (Du et al., 2005).

  • Sulfonyl Chloride Synthesis : The synthesis of sulfonyl chlorides related to 2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene has been explored, which is relevant for understanding the broader applications of these compounds in various chemical reactions [(Author not specified, Year not specified)](Link not provided).

Safety And Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) provided by the supplier .

Future Directions

The future directions of “2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene” would depend on the outcomes of the research and development it is used in .

properties

IUPAC Name

2-fluoro-1-methylsulfonyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO4S/c1-14(12,13)7-3-2-5(9(10)11)4-6(7)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZDJGBZROJQCSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene

Synthesis routes and methods I

Procedure details

8 g of 3,4-difluoronitrobenzene and 1.01 eq of sodium methanesulfinate (95%) was dissolved in 10 ml of DMSO. The solution was stirred at 60° C. for 3 hours. When the reaction was completed, the solution was added to 100 ml of water to form pale yellow solid, followed by filtration and washing with 50 ml of cool water and 30 ml of n-hexane separately to give 8.8 g of the title compound as a pale yellow solid (yield 79%).
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10 mL
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100 mL
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79%

Synthesis routes and methods II

Procedure details

A mixture of 3,4-difluoronitrobenzene (10 g, 62.9 mmol) and sodium methanesulfinate (8.3 g, 69.1 mmol) in DMSO (60 mL) was heated at 130° C. for 8 hours. After cooling down to room temperature, the mixture was poured into ice-water. The whole was extracted with ethyl acetate (200 mL×2), the combined organic layer washed with water (80 mL), brine (80 mL), dried over MgSO4, and concentrated in vacuo. The residue was crystallized from hexane and triturated withhexane to give the subtitle compound (10.2 g, 74% yield).
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10 g
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8.3 g
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60 mL
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74%

Synthesis routes and methods III

Procedure details

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